molecular formula C18H17N5O6 B11551699 (3E)-3-{2-[(2,4-dinitrophenyl)acetyl]hydrazinylidene}-N-phenylbutanamide

(3E)-3-{2-[(2,4-dinitrophenyl)acetyl]hydrazinylidene}-N-phenylbutanamide

Cat. No.: B11551699
M. Wt: 399.4 g/mol
InChI Key: ODHDXVJNXYDIKY-UDWIEESQSA-N
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Description

(3E)-3-{[2-(2,4-DINITROPHENYL)ACETAMIDO]IMINO}-N-PHENYLBUTANAMIDE is a complex organic compound characterized by its unique structure, which includes a dinitrophenyl group, an acetamido group, and a phenylbutanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-3-{[2-(2,4-DINITROPHENYL)ACETAMIDO]IMINO}-N-PHENYLBUTANAMIDE typically involves multiple steps, starting with the preparation of the dinitrophenyl acetamido intermediate. This intermediate is then reacted with an appropriate amine to form the final product. The reaction conditions often include the use of solvents such as dimethylformamide or dichloromethane, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

(3E)-3-{[2-(2,4-DINITROPHENYL)ACETAMIDO]IMINO}-N-PHENYLBUTANAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dinitrophenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(3E)-3-{[2-(2,4-DINITROPHENYL)ACETAMIDO]IMINO}-N-PHENYLBUTANAMIDE has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3E)-3-{[2-(2,4-DINITROPHENYL)ACETAMIDO]IMINO}-N-PHENYLBUTANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine substitutions.

    Steviol glycosides: Compounds responsible for the sweet taste of Stevia leaves.

Uniqueness

(3E)-3-{[2-(2,4-DINITROPHENYL)ACETAMIDO]IMINO}-N-PHENYLBUTANAMIDE is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Unlike simpler compounds like dichloroaniline, this compound’s structure allows for more complex interactions and applications in various fields.

Properties

Molecular Formula

C18H17N5O6

Molecular Weight

399.4 g/mol

IUPAC Name

(3E)-3-[[2-(2,4-dinitrophenyl)acetyl]hydrazinylidene]-N-phenylbutanamide

InChI

InChI=1S/C18H17N5O6/c1-12(9-17(24)19-14-5-3-2-4-6-14)20-21-18(25)10-13-7-8-15(22(26)27)11-16(13)23(28)29/h2-8,11H,9-10H2,1H3,(H,19,24)(H,21,25)/b20-12+

InChI Key

ODHDXVJNXYDIKY-UDWIEESQSA-N

Isomeric SMILES

C/C(=N\NC(=O)CC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])/CC(=O)NC2=CC=CC=C2

Canonical SMILES

CC(=NNC(=O)CC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])CC(=O)NC2=CC=CC=C2

Origin of Product

United States

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